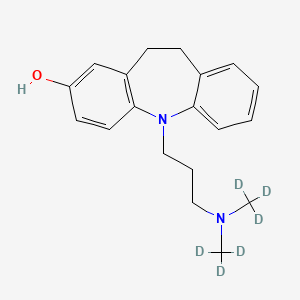
Hexestrol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexestrol-d4 is a deuterated form of hexestrol, a synthetic nonsteroidal estrogen. The incorporation of deuterium atoms in place of hydrogen atoms enhances the stability of the compound, making it particularly useful in scientific research. Hexestrol itself is known for its strong affinity for estrogen receptors, and this compound retains these properties while offering improved analytical performance due to its isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexestrol-d4 is synthesized through the deuteration of hexestrol. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction typically requires a deuterium source, such as deuterium gas or deuterated solvents, and a suitable catalyst, such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexestrol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further analyzed for their chemical and biological properties .
Applications De Recherche Scientifique
Hexestrol-d4 finds applications in various scientific research fields, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of estrogenic compounds.
Biology: Employed in studies on estrogen receptor binding and hormone metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic drugs.
Industry: Applied in the development of new estrogenic compounds and in quality control processes.
Mécanisme D'action
Hexestrol-d4 exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the transcription of multiple genes involved in the regulation of various physiological processes, including cell growth, differentiation, and metabolism. The deuterium labeling does not alter the fundamental mechanism of action but enhances the stability and analytical performance of the compound .
Comparaison Avec Des Composés Similaires
Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar estrogen receptor binding properties.
Dienestrol: A related compound with estrogenic activity.
Methestrol: A synthetic estrogen with structural similarities to hexestrol.
Uniqueness of Hexestrol-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and improved analytical performance. This makes it particularly valuable in research applications where precise and accurate measurements are required .
Propriétés
IUPAC Name |
4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGSZCBWVPOOL-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C([2H])([2H])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS](/img/structure/B564534.png)





![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)

